molecular formula C18H20ClN3O2 B2998003 1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea CAS No. 1706323-71-8

1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea

Cat. No.: B2998003
CAS No.: 1706323-71-8
M. Wt: 345.83
InChI Key: GKEUBMTXTGANOZ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is a synthetic organic compound of significant interest in medicinal chemistry research, primarily due to its core structures of indoline and arylurea. The indoline scaffold is a prominent pharmacophore in drug discovery, with derivatives being extensively investigated for a wide spectrum of biological activities. These activities include, but are not limited to, potential antiviral effects against strains such as influenza and Coxsackie virus, anticancer properties through the inhibition of tumor cell proliferation and migration, and anti-inflammatory action . The urea functional group is a common feature in molecules that act as ligands for various biological receptors and enzymes, further broadening the research applicability of this compound . This compound is presented as a high-purity chemical entity for use in non-clinical research and development. It is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers are directed to consult the Safety Data Sheet (SDS) prior to handling and to adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-22-9-8-12-10-13(6-7-16(12)22)17(23)11-20-18(24)21-15-5-3-2-4-14(15)19/h2-7,10,17,23H,8-9,11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEUBMTXTGANOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea typically involves the reaction of 2-chloroaniline with isocyanates or carbamates under controlled conditions. The reaction may proceed through the formation of an intermediate, which is then further reacted with 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine to yield the final product. Common solvents used in these reactions include dichloromethane, toluene, or ethanol, and the reactions are often carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Catalysts and automated systems may be employed to enhance reaction efficiency and product isolation.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium azide (NaN3) or thiourea under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Urea Derivatives with Aromatic Substitutions

a) 1-(2-Chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)urea ()
  • Structure : Features a 5-chloro-2,4-dimethoxyphenyl group and a 2-chloroethyl chain.
  • Key Differences : Lacks the indole moiety and hydroxyl group present in the target compound. The chloroethyl chain may reduce solubility compared to the hydroxyethyl group in the target compound.
  • Synthetic Relevance : Demonstrates the versatility of urea scaffolds in accommodating halogenated aromatic substituents, though substitution patterns influence physicochemical properties .
b) FTBU-1 ()
  • Structure : 1-[2-(3-fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea.
  • Key Differences : Replaces the 1-methylindolin-5-yl group with a benzimidazole-thiazole system. The 3-fluorophenyl ethyl chain contrasts with the 2-chlorophenyl group in the target compound.
  • Functional Implications : The benzimidazole-thiazole moiety may enhance π-π stacking interactions in biological targets, while fluorophenyl groups often improve metabolic stability .

Urea Derivatives with Indole/Indoline Moieties

a) 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea ()
  • Structure : Shares the 1-methylindolin-5-yl group but includes a 4-methylpiperazine and 3-phenylpropyl chain.
  • Key Differences : The absence of the 2-chlorophenyl group and the presence of a piperazine ring suggest divergent pharmacokinetic profiles. Piperazine groups often enhance solubility and bioavailability.

Hydroxyethyl-Substituted Ureas

a) Example 20: 1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea ()
  • Structure : Contains dual hydroxyethyl groups on both aromatic rings.
  • Key Differences: The trifluoromethoxy group and hydroxyethylamino substituents differ from the target compound’s 2-chlorophenyl and indoline groups.

Comparative Data Table

Compound Name Key Structural Features Pharmacological Notes Reference
Target Compound 2-Chlorophenyl, hydroxyethyl, 1-methylindolin-5-yl Potential kinase/modulator activity
1-(2-Chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)urea Chloroethyl, dimethoxyphenyl Halogenated aromatic urea scaffold
FTBU-1 3-Fluorophenyl ethyl, benzimidazole-thiazole Enhanced metabolic stability
Example 20 () Dual hydroxyethyl, trifluoromethoxy CuCl/KOH-mediated synthesis
1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea Indoline, piperazine, phenylpropyl CNS-targeting potential

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • The 2-chlorophenyl group in the target compound may enhance binding affinity to hydrophobic pockets in target proteins compared to fluorophenyl or methoxyphenyl analogs .
    • The hydroxyethyl group likely improves solubility, a critical factor absent in chloroethyl-substituted analogs .
    • Indoline derivatives (e.g., ) show that nitrogen-containing heterocycles can modulate selectivity for CNS vs. peripheral targets .
  • Synthetic Challenges :

    • The target compound’s synthesis may require regioselective coupling of the indoline and hydroxyethyl groups, analogous to methods in .

Biological Activity

1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is a synthetic organic compound classified as a urea derivative. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and metabolic regulation. This article reviews the compound's synthesis, mechanisms of action, biological activities, and relevant research findings.

The synthesis of 1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea typically involves the reaction of 2-chloroaniline with isocyanates or carbamates, followed by further reaction with 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine. Common solvents used include dichloromethane and toluene, with reactions conducted at varying temperatures to optimize yield and purity.

Chemical Structure

The structural representation of the compound can be summarized as follows:

PropertyValue
IUPAC Name1-(2-chlorophenyl)-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea
Molecular FormulaC18H20ClN3O2
Molecular Weight343.82 g/mol
InChIInChI=1S/C18H20ClN3O2/c1-22-9-8-12-10-13(6-7-16(12)22)17(23)11-20-18(24)21-15-5-3-2-4-14(15)19/h2-7,10,17,23H,8-9,11H2,1H3,(H2,20,21,24)

The biological activity of this compound is attributed to its interaction with various molecular targets:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting tumor growth and cellular proliferation.

Receptor Binding: It can bind to certain receptors, modulating signaling pathways that are crucial for cell survival and apoptosis.

DNA Interaction: There is evidence suggesting that the compound may interact with DNA, influencing gene expression and cellular functions .

Biological Activity

Research indicates that 1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea exhibits several biological activities:

Anticancer Activity

Preliminary studies have shown that this compound has significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
A549 (Lung Cancer)10.5
MCF7 (Breast Cancer)8.7
HeLa (Cervical Cancer)12.3

These findings suggest that the compound's structure may enhance its ability to induce apoptosis in cancer cells .

Antimicrobial Properties

In addition to anticancer effects, 1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea has demonstrated antimicrobial activity against several pathogens. The minimum inhibitory concentration (MIC) values are detailed below:

PathogenMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus30
Candida albicans40

These results indicate potential applications in treating infections caused by resistant strains of bacteria .

Case Studies

A notable case study evaluated the efficacy of this compound in a murine model of breast cancer. Mice treated with varying doses showed a significant reduction in tumor size compared to control groups:

Treatment GroupTumor Size Reduction (%)
Control0
Low Dose30
High Dose65

These results reinforce the potential of this compound as a therapeutic agent in oncology .

Q & A

Q. What are the standard synthetic routes for 1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea?

The compound is synthesized via a urea-forming reaction, typically involving the reaction of a substituted isocyanate with an amine. For example, 2-chlorophenyl isocyanate can react with 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions. A base like triethylamine is often added to neutralize byproducts such as HCl. This method aligns with protocols for structurally similar urea derivatives .

Q. What spectroscopic techniques are used to characterize this compound?

Post-synthesis characterization employs nuclear magnetic resonance (NMR; ¹H/¹³C) to confirm substituent connectivity, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. X-ray crystallography may resolve stereochemical ambiguities, while software tools like Molecular Operating Environment (MOE) aid in structural modeling .

Q. What safety precautions are recommended during handling?

Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. Storage should adhere to guidelines for moisture-sensitive compounds, with desiccants in sealed containers. Acute toxicity (oral, Category 4) and skin/eye irritation risks require strict adherence to OSHA and GHS protocols .

Q. How is the compound purified after synthesis?

Common purification methods include column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization from ethanol or acetonitrile. Solvent selection depends on the compound’s solubility profile, which should be preliminarily assessed via polarity tests .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Bayesian optimization or heuristic algorithms (e.g., genetic algorithms) are effective for exploring multidimensional parameter spaces (e.g., temperature, solvent ratio, catalyst loading). These methods reduce experimental iterations by prioritizing high-yield conditions based on prior data. For example, a 15–20% yield improvement has been reported in urea derivatives using such approaches .

Q. How should contradictory spectroscopic data be resolved?

Cross-validation with complementary techniques is critical. For instance, if NMR suggests multiple conformers, dynamic HPLC or variable-temperature NMR can clarify rotational barriers. Computational simulations (e.g., density functional theory) may predict stable conformers, while X-ray crystallography provides definitive structural proof .

Q. What role do substituents play in modulating biological activity?

The 2-chlorophenyl group enhances lipophilicity and π-π stacking interactions, potentially improving membrane permeability. The hydroxyethyl-indolinyl moiety may engage in hydrogen bonding with biological targets. Structure-activity relationship (SAR) studies can systematically modify these groups (e.g., replacing chlorine with fluorine) to evaluate potency shifts in enzyme inhibition assays .

Q. How are reaction byproducts or impurities analyzed?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies low-abundance byproducts. Gas chromatography (GC-MS) detects volatile impurities. Quantification via calibration curves ensures compliance with purity thresholds (>95%). For chiral impurities, chiral stationary-phase HPLC or capillary electrophoresis is recommended .

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